molecular formula C12H13NO4 B2603513 3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid CAS No. 626223-55-0

3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid

Cat. No.: B2603513
CAS No.: 626223-55-0
M. Wt: 235.239
InChI Key: XKSZUYSGUJVOGX-UHFFFAOYSA-N
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Description

3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid is an organic compound belonging to the benzoxazine family. This compound is characterized by a benzoxazine ring fused with a propanoic acid moiety. It has a molecular formula of C12H13NO4 and a molecular weight of 235.24 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid typically involves the condensation of 2-amino-4-methylphenol with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of advanced materials and coatings

Mechanism of Action

The mechanism of action of 3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid is unique due to its specific substitution pattern and the presence of a propanoic acid moiety.

Properties

IUPAC Name

3-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-8-2-3-10-9(6-8)13(5-4-12(15)16)11(14)7-17-10/h2-3,6H,4-5,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSZUYSGUJVOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=O)N2CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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